2-(4-Phenylpiperazin-1-yl)-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one 2-(4-Phenylpiperazin-1-yl)-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.: 326174-33-8
VCID: VC0409333
InChI: InChI=1S/C16H19N3OS/c1-12(2)14-15(20)17-16(21-14)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3
SMILES: CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4g/mol

2-(4-Phenylpiperazin-1-yl)-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one

CAS No.: 326174-33-8

Main Products

VCID: VC0409333

Molecular Formula: C16H19N3OS

Molecular Weight: 301.4g/mol

2-(4-Phenylpiperazin-1-yl)-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one - 326174-33-8

CAS No. 326174-33-8
Product Name 2-(4-Phenylpiperazin-1-yl)-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one
Molecular Formula C16H19N3OS
Molecular Weight 301.4g/mol
IUPAC Name 2-(4-phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one
Standard InChI InChI=1S/C16H19N3OS/c1-12(2)14-15(20)17-16(21-14)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3
Standard InChIKey UUSYURRPJAZJPJ-UHFFFAOYSA-N
SMILES CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C
Canonical SMILES CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C
PubChem Compound 775544
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator